molecular formula C8H7BrClNO B1268113 2-bromo-N-(3-chlorophenyl)acetamide CAS No. 41964-65-2

2-bromo-N-(3-chlorophenyl)acetamide

Cat. No. B1268113
CAS RN: 41964-65-2
M. Wt: 248.5 g/mol
InChI Key: JUHGYNTUFGSUQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-bromo-N-(3-chlorophenyl)acetamide often involves complex organic reactions. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized using a series of steps including acetylation, esterification, and ester interchange, showcasing the methodology that could potentially be adapted for synthesizing 2-bromo-N-(3-chlorophenyl)acetamide (Zhong-cheng & Wan-yin, 2002).

Molecular Structure Analysis

The molecular structure of compounds structurally similar to 2-bromo-N-(3-chlorophenyl)acetamide, such as 2-chloro-N-(2,4-dinitrophenyl) acetamide, has been elucidated using techniques like X-ray crystallography. These studies reveal intricate details about bond angles, molecular conformations, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's chemical behavior (P. Jansukra et al., 2021).

Chemical Reactions and Properties

Research on similar compounds has explored various chemical reactions, highlighting reactivity patterns that can infer the chemical behavior of 2-bromo-N-(3-chlorophenyl)acetamide. For example, the presence of halogen substituents can significantly influence the compound's reactivity towards nucleophilic substitution reactions.

Physical Properties Analysis

The physical properties, such as melting points, boiling points, and solubility, can be inferred from closely related compounds. These properties are critical for determining the compound's suitability for different applications, including its behavior in organic synthesis reactions.

Chemical Properties Analysis

The chemical properties of halogenated acetamides, including their acidity, basicity, and reactivity towards other chemical agents, provide valuable insights. Studies on compounds like 2-chloro-N-(2,4-dinitrophenyl) acetamide and others offer a basis for understanding the reactivity and stability of 2-bromo-N-(3-chlorophenyl)acetamide under various conditions (P. Jansukra et al., 2021).

Scientific Research Applications

Crystal Structure Analysis

  • Supramolecular Assembly and Hydrogen Bonding : Research has shown the importance of weak C–H···Cl/Br interactions in the formation of three-dimensional architectures in compounds like 2-bromo-N-(3-chlorophenyl)acetamide. These interactions are crucial in determining crystal packing and molecular arrangements, as seen in the study by Hazra et al. (2014) (Hazra et al., 2014).

Material Science and Molecular Properties

  • Molecular Conformation and Supramolecular Assembly : Studies like those by Nayak et al. (2014) have focused on the molecular conformations and supramolecular assembly of halogenated C,N-diarylacetamides. These findings are significant for understanding molecular interactions and properties in material science (Nayak et al., 2014).

Photovoltaic and Electronic Applications

  • Photochemical and Thermochemical Properties for Solar Cells : Research by Mary et al. (2020) has explored the potential of benzothiazolinone acetamide analogs for use in dye-sensitized solar cells (DSSCs). These studies highlight the compounds' light harvesting efficiency and electron injection properties, making them suitable for photovoltaic applications (Mary et al., 2020).

  • Nonlinear Optical Properties for Photonic Devices : Investigations into the nonlinear optical properties of acetamide structures, as conducted by Castro et al. (2017), reveal their potential in photonic applications like optical switches and modulators. This research provides valuable insights for the development of optical energy applications (Castro et al., 2017).

Pharmaceutical Research

  • Antibacterial Properties : Studies like those by Desai et al. (2008) have shown that certain derivatives of 2-bromo-N-(3-chlorophenyl)acetamide possess antibacterial properties against various bacterial strains. These findings are crucial for the development of new antibacterial agents (Desai et al., 2008).

Molecular Docking and Drug Design

  • Ligand-Protein Interactions : The work of Mary et al. (2020) also involved molecular docking studies to understand how these compounds interact with specific proteins, providing insights for drug design and therapeutic applications (Mary et al., 2020).

Safety And Hazards

2-bromo-N-(3-chlorophenyl)acetamide is labeled as an irritant . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

2-bromo-N-(3-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c9-5-8(12)11-7-3-1-2-6(10)4-7/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHGYNTUFGSUQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336316
Record name 2-bromo-N-(3-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(3-chlorophenyl)acetamide

CAS RN

41964-65-2
Record name 2-bromo-N-(3-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
E Leung, JM Hung, D Barker, J Reynisson - MedChemComm, 2014 - pubs.rsc.org
3-Amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (compound 1) is a putative phosphoinositide specific-phospholipase C-γ (PLC-γ) enzyme …
Number of citations: 52 pubs.rsc.org
E Leung, LI Pilkington, M van Rensburg… - Bioorganic & Medicinal …, 2016 - Elsevier
Seventy nine derivatives of thieno[2,3-b]quinolines, tetrahydrothieno[2,3-b]quinoline, dihydrocyclopenta[b]thieno[3,2-e]pyridine, cyclohepta[b]thieno[3,2-e]pyridine and …
Number of citations: 29 www.sciencedirect.com
JM Hung, HJ Arabshahi, E Leung, J Reynisson… - European journal of …, 2014 - Elsevier
Forty seven thieno[2,3-b]pyridines-2-carboxamides, furo[2,3-b]pyridines-2-carboxamides and tetrahydrothieno[2,3-b]quinolones-2-carboxamides derivatives were synthesized and …
Number of citations: 81 www.sciencedirect.com
MV Patel, T Kolasa, K Mortell… - Journal of medicinal …, 2006 - ACS Publications
The goal of this study was to identify a structurally distinct D 4 -selective agonist with superior oral bioavailability to our first-generation clinical candidate 1a (ABT-724) for the potential …
Number of citations: 54 pubs.acs.org
SI Schweda, A Alder, T Gilberger, C Kunick - Molecules, 2020 - mdpi.com
Malaria causes hundreds of thousands of deaths every year, making it one of the most dangerous infectious diseases worldwide. Because the pathogens have developed resistance …
Number of citations: 12 www.mdpi.com

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